![molecular formula C17H20BrN5O B2617879 2-{4-[(5-Bromopyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2202046-99-7](/img/structure/B2617879.png)

2-{4-[(5-Bromopyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

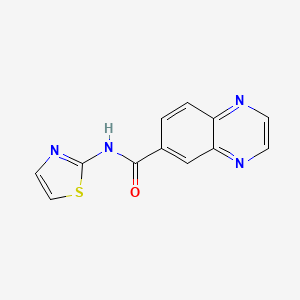

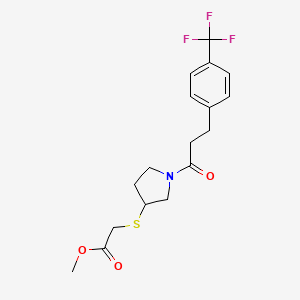

The synthesis of this compound might involve the use of 2-Amino-5-bromopyridine and 5-Bromopyrimidine as starting materials . Rapid nucleophilic displacement reactions of 5-Bromopyrimidine with nucleophiles under microwave irradiation has been studied . 5-Bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a cyclohexyl ring, a cyclopropyl group, and a dihydropyridazinone ring. The compound also contains a bromopyrimidinyl group, which is a brominated aromatic amine reagent .Chemical Reactions Analysis

The compound might be involved in various chemical reactions. For instance, 2-Amino-5-bromopyridine, a potential starting material for the synthesis of this compound, has been used for labeling of model reducing-end oligosaccharides via reductive amination .Applications De Recherche Scientifique

Synthesis and Derivative Formation

The chemical compound has applications in the synthesis of various biologically significant derivatives. For instance, Abdel-Fattah et al. (2006) explored the synthesis of fused thienopyrimidines with potential antimicrobial properties, which could be linked to similar structures like the compound (Abdel-Fattah et al., 2006). Similarly, Rahimizadeh et al. (2007) discussed a novel route to pyrimido[4,5-e][1,3,4] thiadiazine derivatives, indicating the potential for diverse derivative synthesis (Rahimizadeh et al., 2007).

Biological Activities

The compound and its derivatives show promise in biological activities. For example, El-Sherbeny et al. (1995) synthesized a series of thienopyrimidine derivatives with notable antimicrobial, antiviral, and cytotoxic activities (El-Sherbeny et al., 1995). Lanjewar et al. (2009) also reported the synthesis of dihydropyrimidine derivatives with antimicrobial and antifungal properties (Lanjewar et al., 2009).

Antiproliferative and Anticancer Properties

Compounds structurally related to the query chemical have demonstrated antiproliferative and anticancer activities. Awad et al. (2015) explored the synthesis of new pyrimidine derivatives with antiproliferative activity against various human cancer cell lines (Awad et al., 2015).

Multifunctional Compound Synthesis

The compound's structural framework facilitates the synthesis of multifunctional compounds. Gupta et al. (2014) demonstrated a one-step synthesis of multifunctional pyrimidines using green chemistry techniques, emphasizing the versatility of such structures in synthesizing diverse bioactive compounds (Gupta et al., 2014).

Enzyme Inhibition Properties

Certain derivatives of the compound have shown potential as enzyme inhibitors. Doulah et al. (2011) presented a novel synthesis of Pyrimido[4,5- e] [1,3,4] thiadiazines as potential 15-lipoxygenase inhibitors, suggesting its utility in therapeutic applications targeting specific enzymes (Doulah et al., 2011).

Propriétés

IUPAC Name |

2-[4-[(5-bromopyrimidin-2-yl)amino]cyclohexyl]-6-cyclopropylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrN5O/c18-12-9-19-17(20-10-12)21-13-3-5-14(6-4-13)23-16(24)8-7-15(22-23)11-1-2-11/h7-11,13-14H,1-6H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJNRQNWNLPHMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)C3CCC(CC3)NC4=NC=C(C=N4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[(5-Bromopyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2617796.png)

![(Z)-3-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2617799.png)

![N-(4-bromo-2-fluorophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2617800.png)

![Methyl 1-allyl-2'-amino-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2617804.png)

![3-{1-nitro-2-[3-(trifluoromethyl)anilino]vinyl}-2-benzofuran-1(3H)-one](/img/structure/B2617812.png)

![N-[1-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2617814.png)

![8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-pentyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2617817.png)